molecular formula C9H6F3NO B1319542 2-Methoxy-3-(trifluoromethyl)benzonitrile CAS No. 1017778-62-9

2-Methoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B1319542
CAS No.: 1017778-62-9
M. Wt: 201.14 g/mol
InChI Key: QXMXXEWVOOQVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-(trifluoromethyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the second position and a trifluoromethyl group (-CF₃) at the third position, along with a nitrile group (-CN) at the first position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methoxy-3-(trifluoromethyl)benzaldehyde as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including halogenation, nitrilation, and subsequent purification steps.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-Methoxy-3-(trifluoromethyl)benzoic acid.

  • Reduction Products: 2-Methoxy-3-(trifluoromethyl)benzylamine.

  • Substitution Products: Various halogenated derivatives.

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-3-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

  • 2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

  • 3-Methoxy-2-(trifluoromethyl)fluorobutane: Similar functional groups but with a different carbon skeleton.

Uniqueness: 2-Methoxy-3-(trifluoromethyl)benzonitrile is unique due to its combination of methoxy, trifluoromethyl, and nitrile groups on a benzene ring, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-methoxy-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMXXEWVOOQVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.